molecular formula C18H15Cl2N3O2S B11217005 8-chloro-N-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

8-chloro-N-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11217005
M. Wt: 408.3 g/mol
InChI Key: RZEMBFRZQXCUFQ-UHFFFAOYSA-N
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Description

8-chloro-N-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxadiazocine ring system, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-chlorophenyl isocyanate with a suitable amine to form the corresponding urea derivative. This intermediate is then subjected to cyclization reactions under controlled conditions to form the benzoxadiazocine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

8-chloro-N-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-N-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-N-(4-chlorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to its benzoxadiazocine ring system and the presence of both chloro and thioxo groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C18H15Cl2N3O2S

Molecular Weight

408.3 g/mol

IUPAC Name

4-chloro-N-(4-chlorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C18H15Cl2N3O2S/c1-18-14(16(24)21-11-5-2-9(19)3-6-11)15(22-17(26)23-18)12-8-10(20)4-7-13(12)25-18/h2-8,14-15H,1H3,(H,21,24)(H2,22,23,26)

InChI Key

RZEMBFRZQXCUFQ-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(C3=C(O1)C=CC(=C3)Cl)NC(=S)N2)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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